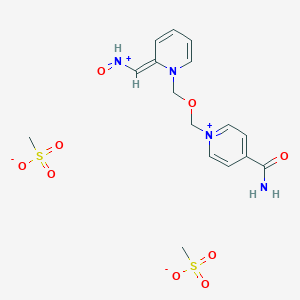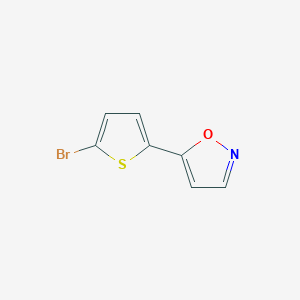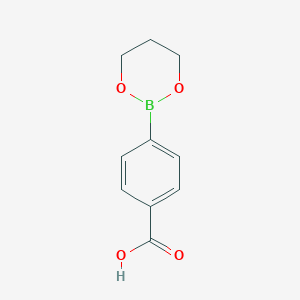
N,N-Dipropiltriptamina clorhidrato
Descripción general
Descripción
N,N-Dipropyltryptamine (DPT) is a psychedelic entheogen belonging to the tryptamine family. It is found either as a crystalline hydrochloride salt or as an oily or crystalline base. DPT is a close structural homologue of dimethyltryptamine and diethyltryptamine. It has been used as a designer drug since the late 1960s and has potential therapeutic applications that were investigated in the 1970s .
Aplicaciones Científicas De Investigación
DPT (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of tryptamine derivatives.
Biology: Studied for its effects on serotonin receptors, particularly the 5-HT2A receptor.
Medicine: Investigated for potential therapeutic applications in psychiatry, particularly for its psychedelic effects.
Industry: Used in the development of new psychoactive substances and as a tool in forensic toxicology .
Mecanismo De Acción
DPT exerts its effects primarily through the modulation of serotonin receptors, particularly the 5-HT2A receptor. It acts as an agonist at these receptors, leading to altered states of consciousness and perception. Additionally, DPT inhibits the re-uptake of dopamine, serotonin, and norepinephrine, which contributes to its psychoactive effects .
Similar Compounds:
- Dimethyltryptamine (DMT)
- Diethyltryptamine (DET)
- 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT)
- 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT)
Comparison: DPT is unique in its structural composition, with two propyl groups attached to the nitrogen atom of the tryptamine backbone. This distinguishes it from DMT and DET, which have methyl and ethyl groups, respectively. The presence of propyl groups in DPT results in different pharmacological properties and psychoactive effects compared to its analogues .
Safety and Hazards
Direcciones Futuras
Future research directions include brain mapping of enzymes responsible for the biosynthesis of DPT, further studies to elaborate its presence and role in the pineal gland, a reconsideration of binding site data, and new administration and imaging studies . The need to resolve the “natural” role of an endogenous hallucinogen from the effects observed from peripheral administration are also emphasized .
Análisis Bioquímico
Biochemical Properties
N,N-Dipropyltryptamine hydrochloride is known to interact with various enzymes and proteins. Studies on rodents have found that the effectiveness with which a selective 5-HT 2A receptor antagonist blocks the behavioral actions of this compound strongly suggests that the 5-HT 2A receptor is an important site of action for DPT . The modulatory actions of a 5-HT 1A receptor antagonist also imply a 5-HT 1A -mediated component to the actions of DPT .
Cellular Effects
The effects of N,N-Dipropyltryptamine hydrochloride on various types of cells and cellular processes are profound. It is capable of producing changes in sensory perception, mood, and thought in humans . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N,N-Dipropyltryptamine hydrochloride exerts its effects at the molecular level through various mechanisms. It acts primarily as an agonist of the 5-HT 2A receptor . The compound’s interaction with this receptor is believed to be a key factor in its psychedelic effects .
Temporal Effects in Laboratory Settings
It has been reported that the compound’s effects are profound and can last for a significant duration .
Metabolic Pathways
It is known that the compound is metabolized in the brain and peripheral tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DPT typically involves the reaction of indole-3-acetaldehyde with propylamine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride. The product is then purified through recrystallization to obtain the hydrochloride salt form .
Industrial Production Methods: Industrial production of DPT (hydrochloride) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process includes the use of industrial-grade solvents and reagents, and the final product is subjected to rigorous quality control measures to ensure consistency and safety .
Types of Reactions:
Oxidation: DPT can undergo oxidation reactions, typically in the presence of strong oxidizing agents. This can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions of DPT are less common but can occur under specific conditions.
Substitution: DPT can undergo substitution reactions, particularly at the indole nitrogen or the propylamine side chains.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Various oxidized derivatives of DPT.
Reduction Products: Reduced forms of DPT, though less common.
Substitution Products: Substituted derivatives at the indole nitrogen or propylamine side chains
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N-propylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2.ClH/c1-3-10-18(11-4-2)12-9-14-13-17-16-8-6-5-7-15(14)16;/h5-8,13,17H,3-4,9-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAASKTUEVUIQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=CNC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048897 | |
| Record name | N,N-Dipropyltryptamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7558-73-8 | |
| Record name | N,N-dipropyltryptamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007558738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dipropyltryptamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIPROPYLTRYPTAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0S8Z38S3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




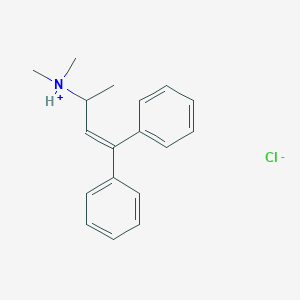
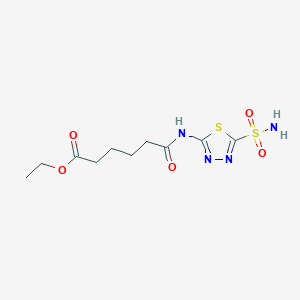
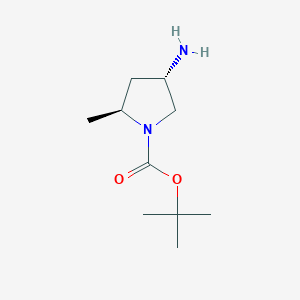
![[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate](/img/structure/B141705.png)
![1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)-](/img/structure/B141706.png)
![(1S,9R,10S)-17-(Cyclobutylmethyl)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-10-ol](/img/structure/B141711.png)
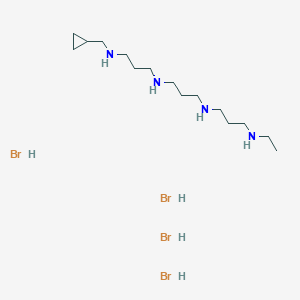
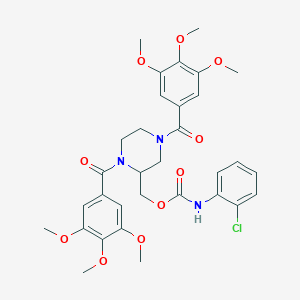
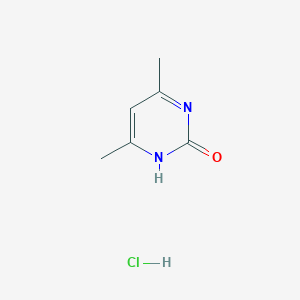
![[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide](/img/structure/B141719.png)
